Methyl 2-(2-chloroquinolin-5-yl)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(2-chloroquinolin-5-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-16-12(15)7-8-3-2-4-10-9(8)5-6-11(13)14-10/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBPKLUZEUVGKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C2C=CC(=NC2=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 2 2 Chloroquinolin 5 Yl Acetate and Analogous Chloroquinoline Acetate Derivatives
Established Synthetic Pathways to Methyl 2-(2-chloroquinolin-5-yl)acetate
Established synthetic routes to "this compound" and similar chloroquinoline acetates generally involve the construction of the quinoline (B57606) core followed by functionalization, or the use of pre-functionalized precursors.
Multi-Step Synthesis from Precursor Molecules
A plausible multi-step synthesis for "this compound" can be conceptualized through a series of well-established organic reactions. One potential pathway commences with a substituted aniline, which undergoes cyclization to form the quinoline ring system, followed by chlorination and subsequent introduction of the acetate (B1210297) moiety.
A key intermediate in such a synthesis is often a substituted 2-chloroquinoline (B121035). For instance, the Vilsmeier-Haack reaction is a well-documented method for the synthesis of 2-chloro-3-formylquinolines from the corresponding acetanilides. This reaction involves the treatment of an acetanilide (B955) with a Vilsmeier reagent, typically a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), leading to formylation and cyclization to the quinoline ring with simultaneous chlorination at the 2-position.
Following the formation of a suitable 2-chloroquinoline precursor, the introduction of the acetate group at the 5-position can be approached in several ways. One hypothetical route involves the synthesis of 2-chloroquinoline-5-carboxylic acid. While specific literature for this exact conversion is scarce, analogous syntheses of isomeric 2-chloroquinolinecarboxylic esters have been developed. These methods often involve the oxidation of a corresponding methylquinoline or the hydrolysis of a nitrile.
Once 2-chloroquinoline-5-carboxylic acid is obtained, it can be converted to the corresponding methyl ester through standard esterification procedures, such as the Fischer esterification using methanol (B129727) in the presence of an acid catalyst.
An alternative multi-step approach could involve the synthesis of 2-chloro-5-aminoquinoline as a key intermediate. This could potentially be achieved through the nitration of a suitable quinoline precursor followed by reduction. The amino group at the 5-position can then be transformed into various other functional groups using the Sandmeyer reaction. For example, diazotization of the 5-amino group followed by reaction with a cyanide salt would yield the corresponding 5-cyano-2-chloroquinoline. Subsequent hydrolysis of the nitrile to a carboxylic acid and esterification would provide the target molecule. Yet another possibility from the diazonium salt would be its conversion to a 5-hydroxy-2-chloroquinoline, which could then be alkylated with a suitable acetate precursor.
A further potential multi-step pathway could proceed via (2-chloroquinolin-5-yl)methanol. This intermediate could be synthesized, for example, by the reduction of a 2-chloroquinoline-5-carbaldehyde. The alcohol could then be converted to the corresponding chloride or bromide, followed by a nucleophilic substitution with cyanide and subsequent hydrolysis and esterification to yield the desired methyl acetate.
One-Pot Reaction Strategies for Chloroquinoline Acetate Formation
One-pot syntheses, which involve multiple reaction steps in a single reaction vessel, offer significant advantages in terms of efficiency, reduced waste, and simplified purification. While a specific one-pot synthesis for "this compound" is not prominently described in the literature, the principles of one-pot reactions are widely applied in quinoline synthesis.
For example, the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is a classic method for quinoline synthesis and has been adapted for one-pot procedures. A hypothetical one-pot strategy for a chloroquinoline acetate could involve the in-situ formation of a suitably substituted 2-aminoaryl ketone, which then reacts with a precursor for the acetate side chain.
Development of Novel Synthetic Approaches
Recent advancements in organic synthesis have focused on the development of more efficient, selective, and sustainable methods. These include the use of catalysts, the application of green chemistry principles, and the utilization of enabling technologies like microwave irradiation.
Catalytic Methods in the Synthesis of Quinolyl Acetates
Catalysis plays a pivotal role in modern organic synthesis, offering pathways with higher efficiency and selectivity. Various catalytic systems have been employed for the synthesis of quinolines. These include both homogeneous and heterogeneous catalysts, encompassing metal-based and organocatalytic systems.
For the synthesis of quinoline derivatives, transition metal catalysts such as palladium, copper, and rhodium have been used for C-H activation and functionalization, allowing for the direct introduction of substituents onto the quinoline core. mdpi.com While regioselective functionalization of the C5 position of quinoline can be challenging, catalytic methods are an active area of research.
In the context of synthesizing quinolyl acetates, catalytic methods can be applied at various stages. For instance, the esterification of a precursor carboxylic acid can be catalyzed by a range of acids or enzymes. Furthermore, catalytic carbonylation reactions of haloquinolines could potentially be employed to introduce the carboxylic acid functionality, which can then be esterified.
Application of Green Chemistry Principles in Synthetic Route Design
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of quinoline derivatives, this translates to the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.
The use of water as a solvent, the development of catalyst-free reactions, and the use of biodegradable catalysts are all areas of active research in green quinoline synthesis. acs.org For the synthesis of "this compound," applying green chemistry principles could involve choosing a synthetic route that minimizes the number of steps, uses non-toxic reagents and solvents, and has a high atom economy. For example, greener esterification methods using solid acid catalysts or enzymatic catalysis could be employed in the final step. nih.govresearchgate.net
Microwave-Assisted Synthetic Procedures
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The application of microwave irradiation in the synthesis of quinoline derivatives has been well-documented. rsc.org
Microwave heating can be effectively used in various steps of the synthesis of "this compound." For instance, the cyclization step to form the quinoline ring, such as in the Friedländer synthesis, can be significantly expedited under microwave irradiation. nih.gov Similarly, esterification reactions can also be performed efficiently using microwave assistance, often reducing reaction times from hours to minutes. tandfonline.comrsc.orgmdpi.com
Optimization of Reaction Parameters and Yields.
Influence of Solvent Systems and Temperature Regimes
The interplay between the solvent system and the temperature regime is a critical aspect of optimizing the synthesis of chloroquinoline acetate derivatives. The selection of an appropriate solvent is paramount as it can affect reactant solubility, reaction rates, and even the reaction pathway itself. Similarly, temperature control is essential for managing reaction kinetics and minimizing the formation of undesirable byproducts.
Research has shown that for certain chloroquinoline syntheses, solvent-free conditions can dramatically improve outcomes. For instance, in a multi-component reaction to produce quinolinyl-thiazolidinones, eliminating the solvent substantially increased both the reaction rate and the yield, achieving a 98% yield. nih.gov In contrast, the use of various organic solvents such as methanol, ethanol, toluene, N,N-dimethylformamide (DMF), or acetic acid did not lead to improved yields. nih.gov This highlights the potential of green chemistry principles, where solvent-free reactions can offer both economic and environmental advantages.
Microwave-assisted synthesis has also emerged as a powerful tool for optimizing these reactions, often leading to higher yields and shorter reaction times compared to conventional heating. In the synthesis of a chloroquine (B1663885) probe, traditional heating in DMF at high temperatures resulted in moderate yields of approximately 50%. However, employing microwave-assisted, solvent-free conditions increased the yield to 63%. nih.gov
The polarity of the solvent plays a significant role. In some cases, polar solvents did not enhance the reaction. For example, the use of ethylene (B1197577) glycol failed to improve the yield of a specific condensation reaction. nih.gov In another instance, Dimethyl sulfoxide (B87167) (DMSO) was found to inhibit product formation entirely, possibly due to hydrogen bonding interactions with the acid catalyst. nih.gov Conversely, for certain palladium-catalyzed cross-coupling reactions, a mixed solvent system of H2O-DMF (80:20%) proved to be optimal. researchgate.net The choice of solvent can also be critical for the reaction mechanism, as seen in the synthesis of 2-chloroquinolines from 2-vinylanilines, where a nitrile solvent like acetonitrile (B52724) is integral to the process. figshare.com
Temperature is another variable that must be carefully controlled. While higher temperatures can increase reaction rates, they can also lead to the formation of side products or decomposition. For example, the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base at 80 °C yielded 10% of the desired product, but increasing the temperature to 125 °C resulted in 82% of an undesired ring-opened adduct. mdpi.com Optimal temperatures are often catalyst-dependent; a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for 2-chloroquinoline derivatives was found to perform best at a relatively low temperature of 60 °C. researchgate.net
| Reaction Type | Solvent | Temperature | Method | Yield | Reference |
|---|---|---|---|---|---|
| Quinolinyl-thiazolidinone Synthesis | Solvent-free | Not specified | Conventional | 98% | nih.gov |
| Quinolinyl-thiazolidinone Synthesis | Methanol, Ethanol, Toluene, DMF, Acetic Acid | Not specified | Conventional | Lower than solvent-free | nih.gov |
| Chloroquine Probe Synthesis | DMF | High | Conventional Heating | ~50% | nih.gov |
| Chloroquine Probe Synthesis | Solvent-free | Not specified | Microwave-assisted | 63% | nih.gov |
| Condensation with DBU | Not specified | 80 °C | Conventional Heating | 10% | mdpi.com |
| Condensation with DBU | Not specified | 125 °C | Conventional Heating | Leads to 82% side product | mdpi.com |
| Suzuki-Miyaura Coupling | H₂O-DMF (80:20%) | 60 °C | Conventional Heating | Excellent | researchgate.net |
Role of Catalysts and Ligand Design in Reaction Efficiency
The choice of catalyst and the design of associated ligands are fundamental to the efficiency, selectivity, and scope of synthetic methodologies for chloroquinoline acetate derivatives. Transition metal catalysts, particularly palladium, have been extensively used in the construction of the quinoline framework and its subsequent functionalization. nih.gov
Palladium-catalyzed reactions, such as Suzuki-Miyaura and Sonogashira couplings, are powerful tools for creating C-C bonds on the chloroquinoline scaffold. researchgate.netrsc.org The efficiency of these reactions is highly dependent on the catalyst system. For instance, new palladium(II) complexes with ONO pincer-type hydrazone ligands have demonstrated excellent catalytic activity in the Suzuki-Miyaura cross-coupling of 2-chloroquinoline derivatives. This system allows for low catalyst loading and optimal performance at a mild temperature of 60 °C. researchgate.net In other cases, a combination of palladium acetate (Pd(OAc)₂) and a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh₃) has been found to be effective. nih.gov
Ligand design is crucial for modulating the reactivity and selectivity of the metal center. nih.gov In palladium-catalyzed C-H functionalization, ligands such as mono-N-protected amino acids and bipyridines have been employed to great effect. nih.gov For the synthesis of quinolin-2(1H)-ones, the choice of ligand was critical for regioselectivity and yield, with 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) being identified as the optimal choice in one study. nih.gov Similarly, the use of 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) was essential for a successful Buchwald-type C-N bond formation. nih.gov The rational design of ligands can overcome significant challenges; for example, modifying a ligand with a bulkier substituent was found to be crucial for promoting the desired C–O bond-forming reductive elimination step in a cross-coupling reaction. thieme-connect.com
Beyond palladium, other metal catalysts such as copper, iron, and ruthenium have also been utilized. nih.gov A cooperative catalytic system involving Copper(I) iodide (CuI) and a secondary amine (pyrrolidine) was found to be highly efficient for synthesizing 2-substituted quinolines, where neither catalyst alone could produce the product. organic-chemistry.org Organocatalysts, such as β-cyclodextrin-SO₃H and proline, represent a greener alternative to metal catalysts, often enabling high yields under mild or solvent-free conditions. nih.govrsc.org The selection of a base or acid can also be considered a form of catalysis. In nucleophilic aromatic substitution (SɴAr) reactions, strong bases like DBU or N,N-diisopropylethylamine (DIPEA) are often necessary, although their use requires careful temperature control to avoid side reactions. nih.govmdpi.com
| Reaction Type | Catalyst | Ligand | Key Features | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Palladium(II) Complex | ONO pincer hydrazone | Low catalyst loading, optimal at 60 °C. | researchgate.net |
| Heck Coupling-Cyclization | Pd(OAc)₂ | PPh₃ | Effective for forming 3-substituted quinolin-2(1H)-ones. | nih.gov |
| Buchwald C-N Coupling | Pd₂(dba)₃ | Xantphos | Crucial for tandem cyclodehydration reaction. | nih.gov |
| Carbonylative Annulation | Palladium Catalyst | dppe | Best choice for regioselectivity and yield. | nih.gov |
| Addition/Cycloisomerization | CuI / Pyrrolidine | None (amine is co-catalyst) | Cooperative system; neither component works alone. | organic-chemistry.org |
| Multicomponent Reaction | β-cyclodextrin-SO₃H | Not Applicable | Organocatalyst, effective under solvent-free conditions. | nih.gov |
| Condensation Reaction | DIPEA | Not Applicable | Optimal for specific SɴAr reaction, giving quantitative yields. | nih.gov |
Therefore, it is not possible to provide the thorough, data-rich article with detailed research findings and data tables as requested in the outline. The information required to populate the sections on ¹H and ¹³C NMR chemical shifts, 2D NMR correlations, mass spectrometry fragmentation patterns, vibrational modes, solid-state geometry, and electronic transitions for this specific molecule is not present in the public domain based on the conducted searches.
To fulfill the request, primary research involving the synthesis and subsequent spectroscopic analysis of this compound would be required.
Advanced Spectroscopic and Structural Elucidation of Methyl 2 2 Chloroquinolin 5 Yl Acetate
Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways
A comprehensive understanding of the thermal stability and decomposition characteristics of "Methyl 2-(2-chloroquinolin-5-yl)acetate" is crucial for its handling, storage, and potential applications. Thermogravimetric analysis (TGA) is a fundamental technique employed to investigate these properties by monitoring the mass of a sample as a function of temperature or time in a controlled atmosphere. However, a detailed experimental TGA study specifically focused on "this compound" is not publicly available in the current scientific literature.
In the absence of direct experimental data for "this compound," a predictive discussion on its thermal decomposition can be initiated by examining the behavior of structurally related compounds. The thermal stability of quinoline (B57606) derivatives, for instance, is known to be influenced by the nature and position of their substituents. The presence of a halogen, such as the chloro group at the 2-position of the quinoline ring in the target molecule, may potentially enhance thermal stability.
To provide a concrete analysis, future experimental TGA studies would be necessary. Such an investigation would typically involve heating a sample of "this compound" at a constant rate in an inert atmosphere (e.g., nitrogen) and recording the corresponding mass loss. The resulting TGA curve would reveal the onset temperature of decomposition, the temperature ranges of different decomposition stages, and the percentage of mass loss at each stage. The derivative of the TGA curve (DTG) would further pinpoint the temperatures of maximum decomposition rates.
A hypothetical TGA data table for "this compound" would resemble the following structure, which would be populated with experimental values:
| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | DTG Peak (°C) |
| Stage 1 | Tonset - Tend1 | %Δm1 | Tpeak1 |
| Stage 2 | Tstart2 - Tend2 | %Δm2 | Tpeak2 |
| ... | ... | ... | ... |
| Final Residue | > Tfinal | %Residue | - |
Note: The data in this table is hypothetical and serves as a template for future experimental results.
Analysis of the gaseous products evolved during each decomposition stage, for example by coupling the TGA instrument to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR), would be instrumental in elucidating the precise chemical reactions that constitute the decomposition pathways. This would allow for the identification of the initial bond cleavages and the subsequent fragmentation patterns of "this compound."
Until such specific experimental data becomes available, any discussion on the detailed thermal decomposition pathways of "this compound" remains speculative and based on the general thermal behavior of related chemical structures.
Reactivity and Chemical Transformations of Methyl 2 2 Chloroquinolin 5 Yl Acetate
Reactions at the Quinoline (B57606) Ring System
The quinoline moiety, being an N-heteroaromatic system, exhibits unique reactivity. The presence of the electron-withdrawing nitrogen atom and the chloro substituent significantly influences its chemical transformations.
The chlorine atom at the C-2 position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the heterocyclic nitrogen atom, which stabilizes the intermediate formed during the reaction. researchgate.net This position is a key site for introducing a wide range of functional groups by displacing the chloride ion.
Common nucleophiles used in these reactions include amines, alcohols, and thiols, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. For instance, reactions with various primary and secondary amines can produce a library of 2-aminoquinoline (B145021) derivatives. youtube.com These reactions are typically carried out by heating the 2-chloroquinoline (B121035) substrate with the desired nucleophile, sometimes in the presence of a base or a catalyst to facilitate the substitution. researchgate.netnih.gov Studies on similar 2-chloroquinoline systems show high reactivity towards methoxide (B1231860) ions and various amines. researchgate.net
Table 1: Examples of Nucleophilic Aromatic Substitution at the C-2 Position
| Nucleophile | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| Primary/Secondary Amines (e.g., anilines, naphthylamine) | Heating in a solvent like DMSO, often with a catalyst such as CuI | 2-Aminoquinoline derivatives | researchgate.netnih.gov |
| Alcohols/Alkoxides (e.g., sodium methoxide) | Reaction with the corresponding alkoxide in an alcohol solvent | 2-Alkoxyquinoline derivatives | researchgate.net |
| Thiols/Thiolates | Reaction with a thiol in the presence of a base | 2-(Alkyl/Aryl)thioquinoline derivatives | mdpi.com |
| Azides (e.g., sodium azide) | Reaction in a polar aprotic solvent like DMF or acetic acid | Tetrazolo[1,5-a]quinoline derivatives via intramolecular cyclization | rsc.org |
Electrophilic aromatic substitution on the quinoline ring is generally more challenging than on benzene (B151609) due to the deactivating effect of the nitrogen atom. However, such reactions can occur, typically under vigorous conditions. pharmaguideline.comuop.edu.pk The substitution pattern is directed to the carbocyclic (benzene) part of the quinoline system, primarily at positions 5 and 8. uop.edu.pk
For Methyl 2-(2-chloroquinolin-5-yl)acetate, the 5-position is already substituted. Therefore, electrophilic attack would be expected to occur at other positions on the benzene ring, such as C-8. The presence of the chloro group at C-2 and the acetate (B1210297) group at C-5 will influence the regioselectivity of these reactions. Common electrophilic substitutions include nitration and sulfonation. For example, nitration with fuming nitric acid and sulfuric acid typically yields a mixture of 5-nitro and 8-nitroquinolines. uop.edu.pk
The quinoline ring system can be selectively reduced through hydrogenation. Depending on the catalyst and reaction conditions, either the heterocyclic (pyridine) ring or the carbocyclic (benzene) ring can be reduced. acs.org
Catalytic hydrogenation of quinolines often leads to the selective reduction of the nitrogen-containing ring, yielding 1,2,3,4-tetrahydroquinolines. acs.org This transformation is commonly achieved using catalysts like platinum, palladium, or nickel under hydrogen pressure. acs.org Supported gold catalysts have also been shown to be highly regioselective for this transformation under mild conditions. acs.org In some cases, transfer hydrogenation using reagents like formic acid can also be employed to produce dihydroquinolones. rsc.org
Conversely, reduction of the carbocyclic ring to yield 5,6,7,8-tetrahydroquinolines is also possible, though it may require specific catalytic systems, such as PhTRAP–ruthenium catalysts. It is important to note that under certain hydrogenation conditions, dehalogenation (removal of the C-2 chloro group) can occur as a competing reaction.
Table 2: Hydrogenation Outcomes for the Quinoline Ring
| Reaction Type | Catalyst/Reagents | Primary Product | Reference |
|---|---|---|---|
| Heterocyclic Ring Reduction | Supported Gold (Au), Pt, Pd, Ni with H₂ | 1,2,3,4-Tetrahydroquinoline derivative | acs.org |
| Carbocyclic Ring Reduction | PhTRAP-Ruthenium complex with H₂ | 5,6,7,8-Tetrahydroquinoline derivative | |
| Transfer Hydrogenation | Iridium catalyst with formic acid | 3,4-Dihydroquinolone derivative (after hydrolysis of chloro group) | rsc.org |
| Asymmetric Hydrogenation | Ru(II)-NHC catalyst with H₂ | Chiral 3,4-Dihydro-2-quinolones | nih.gov |
Transformations Involving the Acetate Ester Functionality
The methyl acetate side chain at the C-5 position provides another handle for chemical modification, primarily through reactions targeting the ester group.
The methyl ester of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 2-(2-chloroquinolin-5-yl)acetic acid. This reaction is typically performed under acidic or basic conditions. Basic hydrolysis, using an aqueous solution of a base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification, is a common method. nih.gov
Transesterification involves the exchange of the methyl group of the ester with a different organic group from an alcohol (R'-OH). wikipedia.org This process can be catalyzed by either an acid or a base. masterorganicchemistry.comyoutube.com Acid catalysis proceeds by protonating the carbonyl group, making it more electrophilic, while base catalysis involves deprotonating the alcohol to make it a more potent nucleophile. wikipedia.orgyoutube.com This reaction allows for the synthesis of a variety of different esters from the parent methyl ester.
The ester functionality serves as a precursor for the synthesis of amides. Amides can be formed either by direct aminolysis of the methyl ester with an amine, often requiring heat or catalysis, or through a two-step process. The more common two-step approach involves first hydrolyzing the ester to the carboxylic acid, which is then coupled with an amine using a suitable activating agent (e.g., DCC, EDCI) to form the amide bond. semanticscholar.org A wide variety of primary and secondary amines can be used in this reaction, providing access to a diverse range of N-substituted amides. nih.govresearchgate.netresearchgate.net
The intermediate carboxylic acid can also be converted into other derivatives. For example, reaction with thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid into the more reactive acid chloride. This acid chloride can then be reacted with a broader range of nucleophiles, including alcohols, amines, and thiols, to form esters, amides, and thioesters, respectively, often under milder conditions than direct reactions with the carboxylic acid.
Table 3: Amidation Reactions Starting from the Corresponding Carboxylic Acid
| Amine Type | Coupling Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| Primary Aromatic Amines | TaCl₅, reflux in toluene | N-Aryl amide | researchgate.net |
| Primary and Secondary Aliphatic Amines | DCC, DIC, EDCI, or HATU in an organic solvent | N-Alkyl or N,N-Dialkyl amide | semanticscholar.org |
| Isothiocyanatomethane (for N-methyl amides) | DABCO/Fe₃O₄ cooperative catalysis | N-Methyl amide | semanticscholar.orgnih.gov |
| Hydrazine | Reflux in ethanol | Acid hydrazide | ajchem-a.com |
Lack of Specific Research Data Precludes Article Generation on the Reactivity of this compound
A thorough review of scientific literature reveals a significant gap in documented research concerning the specific chemical reactivity of This compound . While the broader family of chloroquinolines is known to participate in a variety of chemical transformations, detailed studies focusing on the metal-catalyzed coupling reactions and cycloaddition/annulation pathways of this particular compound appear to be unavailable in published scientific journals. Consequently, the generation of a detailed, evidence-based article on its reactivity, as per the requested outline, cannot be fulfilled at this time.
The chloroquinoline core is generally a versatile scaffold for synthetic chemists. The chlorine atom at the 2-position is a known reactive site for various metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions, including the Suzuki, Heck, and Sonogashira couplings, are fundamental in medicinal chemistry and materials science for the synthesis of complex organic molecules. However, specific examples detailing the reaction conditions, catalysts, coupling partners, and yields for This compound in these transformations are not present in the accessible literature.
Similarly, the quinoline ring system can act as a building block for the construction of more complex, fused heterocyclic systems through cycloaddition and annulation reactions. These reactions are crucial for creating novel polycyclic structures with potential biological activities. Despite the theoretical potential for the diene or dienophilic character of the quinoline system in This compound , or its derivatives, to participate in such reactions, no specific studies have been found that report these transformations.
The absence of this specific data prevents the creation of the requested detailed research findings and data tables for the following sections:
Cycloaddition Reactions and Annulation Leading to Fused Heterocyclic Systems.
While general principles of reactivity for 2-chloroquinolines can be inferred, an authoritative and scientifically accurate article on This compound requires specific experimental evidence that is currently not available in the public domain.
Applications As a Synthetic Building Block and Chemical Intermediate
Utilization in the Synthesis of Complex Natural Product Analogues
The quinoline (B57606) scaffold is a common motif in a multitude of biologically active natural products. nih.govnih.gov Consequently, synthetic chemists are continually seeking efficient routes to construct analogues of these natural products to explore their structure-activity relationships and develop new therapeutic agents. Methyl 2-(2-chloroquinolin-5-yl)acetate serves as an excellent starting point for such endeavors.
While direct total syntheses of natural products using this specific starting material are not extensively documented, its potential is evident from its structural components. The 2-chloroquinoline (B121035) moiety allows for the coupling of various side chains and complex fragments through transition metal-catalyzed cross-coupling reactions or direct nucleophilic substitution. The methyl acetate (B1210297) group can be transformed into other functional groups, such as an alcohol, aldehyde, or carboxylic acid, which can then participate in further bond-forming reactions to build up the complexity of the molecule. This dual functionality enables a diversity-oriented synthesis approach, where a common intermediate can be converted into a library of natural product analogues. mdpi.com
Role in the Development of Novel Heterocyclic Scaffolds
The development of novel heterocyclic frameworks is a cornerstone of medicinal chemistry and materials science. This compound is a key player in this field due to the reactivity of its 2-chloro substituent. This group can be readily displaced by a wide range of nucleophiles, including amines, thiols, and alcohols, leading to the formation of new heterocyclic rings fused to or substituted on the quinoline core.
For instance, in a manner analogous to other 2-chloroquinoline derivatives, it can be envisioned to react with binucleophilic reagents to construct fused polycyclic systems. Research on related 2-chloroquinolines has demonstrated their utility in synthesizing a variety of fused heterocycles, which are of significant interest for their potential biological activities. researchgate.net The methyl acetate group at the 5-position can either be carried through the synthetic sequence or be strategically modified to influence the properties of the final heterocyclic scaffold.
| Reactant Type | Resulting Heterocyclic System | Potential Significance |
|---|---|---|
| Semicarbazones | 1,3,4-Oxadiazoles | Antibacterial and antifungal agents researchgate.net |
| Hydrazides | Triazoloquinolines | Antimicrobial and anticancer applications |
| Amidines | Imidazoquinolines | Antiviral and immunomodulatory properties |
| β-Ketoesters | Pyrroloquinolines | CNS activity and enzyme inhibition |
Precursor for Ligand Design in Transition Metal Catalysis
The field of transition metal catalysis relies heavily on the design and synthesis of novel ligands that can modulate the reactivity and selectivity of the metal center. Quinoline-based ligands have garnered significant attention due to their strong coordination ability and tunable electronic and steric properties. This compound is a promising precursor for the development of such ligands.
The nitrogen atom of the quinoline ring can coordinate to a variety of transition metals. Furthermore, the methyl acetate group can be hydrolyzed to the corresponding carboxylic acid, which can also act as a coordinating group. This opens up the possibility of creating bidentate ligands that can form stable chelate complexes with metal ions. The 2-chloro position offers a handle for further modification, allowing for the introduction of other donor atoms to create multidentate ligands. The resulting metal complexes could find applications in a wide range of catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations. nih.gov
| Modification | Potential Ligand Type | Coordination Mode |
|---|---|---|
| None | Monodentate | N-coordination |
| Hydrolysis of ester | Bidentate | N,O-chelation |
| Substitution at C2 with a phosphine (B1218219) group | Bidentate | N,P-chelation |
| Substitution at C2 with a pyridine (B92270) group | Bidentate | N,N'-chelation |
Application in the Construction of Advanced Organic Materials
Functionalized quinoline derivatives are increasingly being explored for their potential in advanced organic materials due to their unique photophysical and electronic properties. While the direct application of this compound in this area is not yet widely reported, its structure suggests significant potential as a building block for such materials.
The extended π-system of the quinoline core can impart desirable electronic properties, making it a candidate for incorporation into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The 2-chloro and 5-methyl acetate groups provide convenient points for polymerization or for linking the quinoline core to other photoactive or electroactive moieties. By carefully designing and synthesizing polymers or large conjugated molecules incorporating the this compound unit, it may be possible to create novel materials with tailored optical and electronic properties for a variety of high-tech applications.
Computational and Theoretical Studies of Methyl 2 2 Chloroquinolin 5 Yl Acetate
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the molecular characteristics of quinoline (B57606) derivatives. These methods provide a detailed picture of electron distribution and energy levels, which are fundamental to understanding the molecule's stability and chemical behavior.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor.
The energy of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) are critical parameters. A low HOMO-LUMO energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com This indicates higher polarizability and a greater ease of undergoing chemical reactions. Conversely, a large energy gap implies high kinetic stability and lower chemical reactivity. irjweb.com
For Methyl 2-(2-chloroquinolin-5-yl)acetate, the HOMO is expected to be primarily distributed over the electron-rich quinoline ring system, particularly the fused benzene (B151609) ring. The LUMO, in contrast, is likely localized on the pyrimidine (B1678525) part of the quinoline ring and influenced by the electron-withdrawing chloro and methyl acetate (B1210297) groups. This distribution dictates the molecule's behavior in reactions; the quinoline ring would be susceptible to electrophilic attack, while the chloro-substituted position would be a likely site for nucleophilic substitution.
While specific DFT calculations for this compound are not widely published, data from analogous quinoline structures provide valuable context. For instance, studies on similar heterocyclic systems reveal the typical energy ranges for these orbitals.
Table 1: Example Frontier Molecular Orbital Data for a Related Heterocyclic Compound This table presents representative data from a theoretical DFT analysis of a substituted imidazole (B134444) derivative to illustrate typical computational outputs.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.2967 |
| ELUMO | -1.8096 |
| HOMO-LUMO Gap (ΔE) | 4.4871 |
Data derived from a DFT study on an imidazole derivative, illustrating the types of values obtained from FMO analysis. irjweb.com
Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to understand the charge distribution and reactive sites of a molecule. researchgate.net The MEP surface displays the electrostatic potential, which is calculated from the molecule's electron density. Different colors on the MEP map indicate various potential values, providing a guide to the molecule's electrophilic and nucleophilic regions.
Negative Regions (Red to Yellow): These areas correspond to high electron density and are characteristic of nucleophilic sites, prone to attack by electrophiles. In this compound, these regions are expected around the nitrogen atom of the quinoline ring and the oxygen atoms of the acetate group due to their lone pairs of electrons.
Positive Regions (Blue): These areas indicate electron deficiency and are characteristic of electrophilic sites, which are susceptible to nucleophilic attack. Such regions are typically found around hydrogen atoms.
Neutral Regions (Green): These areas have a near-zero potential and are generally less reactive.
The MEP surface provides a visual representation of how different parts of the molecule will interact with other charged or polar species, guiding the understanding of intermolecular interactions.
Based on the energies of the frontier molecular orbitals, several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. mdpi.com These descriptors, derived from conceptual DFT, provide a quantitative measure of reactivity and stability. informaticsjournals.co.in
Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. It is calculated as η = (ELUMO - EHOMO)/2.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating a molecule's polarizability.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ²/2η, where μ is the electronic chemical potential (μ ≈ -χ).
These descriptors help in comparing the reactivity of different molecules. For example, a molecule with a high electrophilicity index is a strong electrophile.
Table 2: Calculated Global Reactivity Descriptors Based on Example FMO Data This table shows calculated descriptors using the illustrative data from Table 1.
| Descriptor | Formula | Calculated Value (eV) |
|---|---|---|
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.05315 |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.24355 |
| Chemical Softness (S) | 1/η | 0.44572 |
| Electrophilicity Index (ω) | χ²/2η | 3.6695 |
Values calculated using the example data from the DFT study on an imidazole derivative. irjweb.com
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and reaction pathways. DFT calculations can be used to determine the activation energies of proposed reaction steps, allowing for the validation of plausible mechanisms. For a molecule like this compound, this could involve modeling nucleophilic substitution reactions at the C2 position, where the chlorine atom is located, or reactions involving the acetate side chain. Such studies provide deep insights into reaction kinetics and selectivity that are often difficult to obtain through experimental means alone.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of a molecule are crucial for its biological activity and physical properties. Conformational analysis of this compound would involve studying the rotation around the single bonds, particularly the C5-C bond connecting the quinoline ring to the acetate group. By calculating the energy as a function of the dihedral angle, the most stable (lowest energy) conformations can be identified. Studies on similar molecules with flexible side chains show that certain spatial arrangements are preferred. nih.gov
Molecular Dynamics (MD) simulations can further explore the dynamic behavior of the molecule over time, often in the presence of a solvent or a biological receptor. MD provides information on how the molecule flexes, vibrates, and interacts with its environment, which is essential for understanding its behavior in a biological context, such as binding to a protein.
Structure-Activity Relationship (SAR) Studies through Chemoinformatics and QSAR
Structure-Activity Relationship (SAR) studies aim to link the chemical structure of a compound to its biological activity. mdpi.com For quinoline derivatives, which are known for a wide range of biological activities, SAR is a key component of drug design. Chemoinformatics tools are used to analyze libraries of related compounds and identify key structural features (pharmacophores) responsible for their activity.
Quantitative Structure-Activity Relationship (QSAR) takes this a step further by creating mathematical models that correlate molecular descriptors with biological activity. mdpi.com For this compound, a QSAR study would involve:
Synthesizing a series of analogues with variations at different positions (e.g., substituting the chloro group, altering the ester, or adding substituents to the quinoline ring).
Measuring the biological activity of these analogues against a specific target.
Calculating a wide range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each analogue.
Using statistical methods to build a regression model that predicts activity based on these descriptors.
Such models are invaluable for predicting the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.
Molecular Docking Simulations for Interaction with Biological Macromolecules
Molecular docking is a pivotal computational technique employed to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as this compound, and a biological macromolecule, typically a protein or nucleic acid. By simulating the binding process, molecular docking provides insights into the binding affinity, mode of interaction, and the specific amino acid residues involved in the interaction, which are crucial for drug design and discovery.
While direct molecular docking studies on this compound are not extensively documented in publicly available literature, numerous studies on structurally related 2-chloroquinoline (B121035) derivatives have provided a valuable framework for understanding its potential biological interactions. These studies reveal that the 2-chloroquinoline scaffold is a versatile pharmacophore that can interact with a range of biological targets, including enzymes involved in viral replication, bacterial cell wall synthesis, and cancer progression.
Research on various 2-chloroquinoline derivatives has demonstrated their potential to bind to the active sites of several key enzymes. For instance, derivatives of 2-chloroquinoline-3-carbaldehyde (B1585622) have been investigated as inhibitors of enzymes like HIV non-nucleoside reverse transcriptase (NNRTIs) and bacterial MurD ligase. nih.govdegloorcollege.in In these studies, the quinoline ring system often plays a critical role in establishing key interactions within the enzyme's binding pocket.
Molecular docking simulations of 2-chloroquinoline derivatives have frequently identified interactions with key amino acid residues. For example, in studies targeting HIV-1 reverse transcriptase, interactions with residues such as Lys101, Lys103, Tyr181, and Phe227 have been observed. jocpr.com These interactions often involve a combination of hydrogen bonds and pi-pi stacking, where the aromatic quinoline core interacts with the aromatic side chains of amino acids. jocpr.com Similarly, in the context of SARS-CoV-2 proteases, the 2-chloroquinoline moiety has been designed to occupy specific pockets within the active site, forming covalent or non-covalent interactions with catalytic residues like Cys145 in the main protease (MPro). nih.gov
The binding affinities, often expressed as docking scores or binding energies (in kcal/mol), provide a quantitative measure of the stability of the ligand-protein complex. For various 2-chloroquinoline derivatives, these scores have indicated strong and favorable binding to their respective targets.
The insights gained from these computational studies on related compounds suggest that this compound likely shares the ability to interact with similar biological macromolecules. The 2-chloroquinoline core provides a rigid scaffold for hydrophobic and aromatic interactions, while the methyl acetate group at the 5-position offers potential sites for hydrogen bonding.
Below are tables summarizing the findings from molecular docking studies on various 2-chloroquinoline derivatives, which can serve as a predictive model for the potential interactions of this compound.
Table 1: Potential Biological Targets and Binding Affinities of 2-Chloroquinoline Derivatives
| Derivative Class | Biological Target | Docking Score/Binding Affinity (kcal/mol) |
| 2-chloroquinoline-3-carbaldehyde chalcones | HIV Reverse Transcriptase (PDB ID: 4I2P) nih.gov | Not explicitly stated, but showed potent cytotoxicity nih.gov |
| 2-chloro-3-((2,2-dimethylhydrazono)methyl)quinoline | HIV-1 Reverse Transcriptase jocpr.com | GOLD Score values up to 79.24 jocpr.com |
| 2-chloroquinoline based imines | SARS-CoV-2 Main Protease (MPro) nih.gov | Covalent docking affinities of -4.936 to -5.032 nih.gov |
| 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-chloroquinoline | MurD ligase degloorcollege.in | Not explicitly stated, but identified as active degloorcollege.in |
Table 2: Key Amino Acid Interactions for 2-Chloroquinoline Derivatives from Docking Studies
| Derivative Class | Biological Target | Key Interacting Amino Acid Residues | Type of Interaction |
| 2-chloro-3-((2,2-dimethylhydrazono)methyl)quinoline | HIV-1 Reverse Transcriptase jocpr.com | Lys103, Lys101, Trp229, Tyr181, Tyr188, Phe227 jocpr.com | Hydrogen bonds, pi-pi interactions jocpr.com |
| 2-chloroquinoline based imines | SARS-CoV-2 Main Protease (MPro) nih.gov | Cys145 nih.gov | Covalent bond formation nih.gov |
| Chloroquinoline scaffold derivatives | SARS-CoV-2 Main Protease (MPro) distantreader.org | Glu143, Thr26, His41 distantreader.org | Hydrogen bond distantreader.org |
These computational findings underscore the potential of the 2-chloroquinoline scaffold, and by extension this compound, as a promising framework for the design of inhibitors for various biological targets. The specific substitution pattern on the quinoline ring would ultimately determine the precise binding mode and affinity for a given macromolecule. Direct molecular docking studies on this compound are necessary to confirm these predictive insights and to fully elucidate its interaction profile with specific biological macromolecules.
Future Directions and Emerging Research Avenues
Integration with Flow Chemistry and Automated Synthesis Technologies
The development of continuous flow processes for the synthesis of quinoline (B57606) derivatives offers advantages in terms of safety, scalability, and reaction control. Integrating the synthesis of Methyl 2-(2-chloroquinolin-5-yl)acetate into automated flow platforms could enable rapid library synthesis for high-throughput screening.
Exploration of Unprecedented Reactivity and Functionalization Strategies
New catalytic methods, such as C-H activation, could unlock novel ways to functionalize the quinoline core of this intermediate, bypassing the need for pre-functionalized starting materials and allowing for more direct and efficient synthetic routes.
Computational Design of Advanced Chloroquinoline Acetate (B1210297) Derivatives
Utilizing computational tools and molecular modeling, new derivatives based on the this compound scaffold can be designed in silico to predict their binding affinity to specific biological targets, thus streamlining the drug discovery process.
Sustainable and Eco-Friendly Synthetic Approaches for Quinolines
There is a growing emphasis on developing greener synthetic methods. Research into using more environmentally benign solvents, catalysts, and reaction conditions for the synthesis of quinolines will be a key area of future development. rsc.org
Development of Advanced Analytical Techniques for Real-time Monitoring of Reactions
The use of in-situ analytical techniques, such as process analytical technology (PAT) in conjunction with flow reactors, can allow for real-time monitoring and optimization of reactions involving this intermediate, leading to improved yields and purity.
Q & A
Q. What are the recommended synthetic routes for Methyl 2-(2-chloroquinolin-5-yl)acetate, and how can reaction conditions be optimized?
The synthesis typically involves esterification of 2-(2-chloroquinolin-5-yl)acetic acid using methanol under acid catalysis (e.g., H₂SO₄ or HCl). Key parameters include:
- Temperature : Maintain 60–70°C to balance reaction rate and side-product formation.
- Catalyst concentration : 1–2% v/v sulfuric acid to minimize decarboxylation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization from ethanol .
- Yield optimization : Monitor via TLC or HPLC to identify intermediates and adjust stoichiometry (molar ratio 1:1.2 for acid:methanol) .
Q. How should researchers characterize the purity and structural identity of this compound?
A multi-technique approach is critical:
- NMR : ¹H/¹³C NMR to confirm ester linkage (δ ~3.7 ppm for methyl ester, ~4.0 ppm for CH₂ adjacent to quinoline) .
- Mass spectrometry : High-resolution ESI-MS for molecular ion [M+H]⁺ at m/z 236.04 (theoretical 235.04) .
- X-ray crystallography : Use SHELXL for refinement of crystal structures; WinGX/ORTEP for visualizing anisotropic displacement ellipsoids .
Q. What safety protocols are essential when handling this compound in the laboratory?
- PPE : Nitrile gloves, chemical goggles, and lab coats to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of vapors.
- Waste disposal : Neutralize acidic byproducts before segregating organic waste in halogenated solvent containers .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and electronic properties of this compound?
- DFT calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to map HOMO-LUMO gaps and electrostatic potential surfaces.
- Molecular docking : AutoDock Vina to study interactions with biological targets (e.g., quinoline-binding enzymes). Validate with experimental IC₅₀ values from enzyme inhibition assays .
Q. What mechanistic insights govern the compound’s stability under varying pH and temperature conditions?
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced pharmacological properties?
Q. What role does this compound play in catalytic asymmetric synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
